molecular formula C23H21N5 B10874569 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10874569
M. Wt: 367.4 g/mol
InChI Key: KGMNHCCDHQBEJJ-UHFFFAOYSA-N
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Description

2,7-Dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its complex fused ring structure, which includes pyrrolo, triazolo, and pyrimidine rings. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo Ring: Starting with a suitable pyrrole derivative, the pyrrolo ring is constructed through cyclization reactions.

    Introduction of Triazolo and Pyrimidine Rings: The triazolo and pyrimidine rings are introduced via condensation reactions involving appropriate precursors such as hydrazines and nitriles.

    Benzylation and Methylation: The final steps involve benzylation and methylation to introduce the benzyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the benzyl positions.

Scientific Research Applications

Chemistry

In chemistry, 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology and Medicine

This compound has shown potential in biological and medicinal research. It has been investigated for its cytotoxic activities against various cancer cell lines, indicating its potential as an anti-cancer agent . Additionally, its ability to inhibit specific enzymes, such as CDK2, makes it a candidate for targeted cancer therapies .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may contribute to the creation of polymers or other materials with unique characteristics.

Mechanism of Action

The mechanism of action of 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, its inhibition of CDK2 (cyclin-dependent kinase 2) disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,7-dibenzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific substitution pattern, which may confer unique biological activities. Its dibenzyl groups, in particular, may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in biological assays.

Properties

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

IUPAC Name

4,10-dibenzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5/c1-16-17(2)27(14-19-11-7-4-8-12-19)22-21(16)23-25-20(26-28(23)15-24-22)13-18-9-5-3-6-10-18/h3-12,15H,13-14H2,1-2H3

InChI Key

KGMNHCCDHQBEJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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